molecular formula C5H3ClN4O B080948 2-Chlorohypoxanthine CAS No. 13368-14-4

2-Chlorohypoxanthine

Cat. No. B080948
CAS RN: 13368-14-4
M. Wt: 170.56 g/mol
InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated purines, such as 2-Chlorohypoxanthine, often involves direct chlorination of precursor purines like hypoxanthine. One method for synthesizing related compounds includes a regiospecific lithiation/quenching sequence, demonstrating the complexity and specificity required in synthesizing chlorinated purines (Taddei et al., 2004). Another approach involves the enzymatic transarabinosylation followed by chemical conversion, indicating the versatility of methods available for synthesizing purine derivatives (Morisawa et al., 1979).

Molecular Structure Analysis

The molecular structure of chlorinated purines, including 2-Chlorohypoxanthine, is characterized by X-ray diffraction and NMR studies. These analyses confirm the regioselectivity and the specific substitution patterns on the purine ring. The detailed structural characterization provides insight into the molecular arrangement and potential interaction sites for further chemical reactions (Taddei et al., 2004).

Chemical Reactions and Properties

2-Chlorohypoxanthine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial for the synthesis of more complex molecules. The presence of the chloro group on the purine ring makes it a reactive site for further functionalization. For instance, the facile and practical synthesis of related compounds like 2,6-dichloropurine highlights the reactivity and utility of chlorinated purines in organic synthesis (Zeng et al., 2004).

Physical Properties Analysis

The physical properties of 2-Chlorohypoxanthine, such as solubility, melting point, and crystalline structure, are essential for its handling and application in chemical synthesis. These properties are determined through analytical techniques including crystallography and thermal analysis. Understanding these properties is crucial for optimizing conditions for its synthesis and applications in further chemical transformations.

Chemical Properties Analysis

The chemical properties of 2-Chlorohypoxanthine, including its reactivity, stability, and interactions with other molecules, are central to its applications in medicinal chemistry and drug synthesis. Studies on its oxidation, reduction, and interaction with metal ions provide insights into its behavior in biological systems and potential as a therapeutic agent. For example, its interaction with enzymes like xanthine oxidase has implications for its role in metabolic pathways and disease mechanisms (Lin et al., 2017).

Scientific Research Applications

Synthesis of Purine Arabinosides

2-Chlorohypoxanthine has been utilized in the synthesis of biologically significant purine arabinosides. Researchers Morisawa et al. (1979) described the enzymatic transarabinosylation for synthesizing hypoxanthine, 2-chlorohypoxanthine, and 2-methylhypoxanthine arabinoside. These compounds were tested for their ability to inhibit DNA synthesis in cultured tumor cells, highlighting their potential in cancer research (Morisawa et al., 1979).

Synthesis of 2'-Amino-2'-deoxyguanosine and -Adenosine

In another study, Morisawa et al. (1981) developed a method for synthesizing 2'-amino-2'-deoxyguanosine and -adenosine using 2-chlorohypoxanthine. This process involved an enzymatic transaminoribosylation followed by a chemical conversion, illustrating the chemical versatility of 2-chlorohypoxanthine in synthesizing sugar-modified purine nucleosides (Morisawa et al., 1981).

Enhancement of Skin Barrier Function

Aoshima et al. (2021) conducted a clinical study to evaluate the efficacy of 2-aza-8-oxohypoxanthine (a related compound) in enhancing skin barrier function. The study found that a lotion containing this compound significantly decreased trans-epidermal water loss and increased moisture content in the skin, demonstrating its effectiveness as a cosmetic agent (Aoshima et al., 2021).

Biosensors for Meat and Fish Quality Assessment

Lawal and Adeloju (2012) reviewed the development and use of hypoxanthine biosensors for assessing the quality of fish and meat. These biosensors play a crucial role in food safety and quality control, indicating the broader applicability of hypoxanthine-related compounds in food technology (Lawal & Adeloju, 2012).

Impact on Rice Plant Growth and Yield

Asai et al. (2015) explored the effect of 2-azahypoxanthine on the growth and grain yield of rice plants. Their experiments showed that this compound could significantly improve brown rice yields by affecting panicle number and culm length, indicating its potential in agricultural applications (Asai et al., 2015).

Future Directions

Future research directions could involve exploring the role of 2-Chlorohypoxanthine in biological systems, given its relevance to DNA and RNA synthesis . Additionally, the development of more efficient synthesis methods could be a potential area of exploration .

properties

IUPAC Name

2-chloro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEATFFSFYPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158313
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorohypoxanthine

CAS RN

13368-14-4
Record name 2-Chlorohypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13368-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.